molecular formula C9H13ClN2O2 B2455704 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid CAS No. 1489257-81-9

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2455704
CAS RN: 1489257-81-9
M. Wt: 216.67
InChI Key: CTRWWACYUHKWBN-UHFFFAOYSA-N
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Description

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid, also known as CMP-pyrazole, is a heterocyclic compound containing both nitrogen and chlorine atoms. It is a small molecule that has been studied extensively due to its potential applications in a variety of scientific fields. CMP-pyrazole is a versatile compound with a wide range of potential uses, including use as a pharmaceutical, a catalyst, and a reagent.

Scientific Research Applications

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid has been studied extensively due to its potential applications in a variety of scientific fields. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in organic synthesis, and as a pharmaceutical. It has also been used in the production of polymers and in the study of enzymes and other proteins. This compound has been used to study the effects of environmental pollutants on organisms, as well as the effects of various drugs on the body.

Mechanism of Action

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid has been found to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. It has also been found to act as an inhibitor of lipid peroxidation, which is a process that can damage cells and lead to disease. This compound has also been found to act as an antioxidant, which can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on organisms. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. It has also been found to act as an antioxidant, which can protect cells from damage caused by free radicals. This compound has been found to reduce inflammation and to have a protective effect on the liver, as well as a protective effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments has several advantages. It is a small molecule, which makes it easy to work with and allows for precise control of the reaction conditions. It is also a relatively inexpensive compound, which makes it an attractive option for laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, which can make it difficult to work with, and it is also a toxic compound, which can pose a risk to laboratory personnel.

Future Directions

The potential future directions for 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid are numerous. It could be used as a pharmaceutical, a catalyst, or a reagent in organic synthesis. It could also be used in the production of polymers, or in the study of enzymes and other proteins. It could be used to study the effects of environmental pollutants on organisms, or the effects of various drugs on the body. Additionally, it could be used in the development of new drugs or in the study of new biochemical pathways. Finally, it could be used to study the effects of various compounds on the body, or the effects of various environmental factors on organisms.

Synthesis Methods

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid can be synthesized through a variety of methods, including a direct reaction between 4-chloro-5-methylbutyl-1H-pyrazole-3-carboxylic acid and 3-methylbutyl chloride. This reaction produces this compound in a single step, with yields of up to 95%. Other methods of synthesis include the reaction of 3-methylbutyl chloride with 4-chloro-5-methylbutyl-1H-pyrazole-3-carboxylic acid in the presence of a base, such as potassium hydroxide, and the reaction of 3-methylbutyl chloride with 4-chloro-5-methylbutyl-1H-pyrazole-3-carboxylic acid in the presence of a catalyst, such as palladium on carbon.

properties

IUPAC Name

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-5(2)3-4-6-7(10)8(9(13)14)12-11-6/h5H,3-4H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRWWACYUHKWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=C(C(=NN1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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